1-(Pyridin-2-yl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
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Overview
Description
1-(Pyridin-2-yl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a complex organic compound that features a pyridine ring, a phenyl ring substituted with a boronate ester, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-2-yl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea typically involves the following steps:
Formation of the Boronate Ester: The boronate ester moiety can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a halogenated phenyl derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Urea Formation: The urea linkage is formed by reacting an isocyanate derivative with an amine. In this case, the pyridin-2-ylamine reacts with the isocyanate derivative of the boronate ester-substituted phenyl ring.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-2-yl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form a phenol derivative.
Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated pyridine derivatives.
Scientific Research Applications
1-(Pyridin-2-yl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-yl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The boronate ester moiety can form reversible covalent bonds with diols, making it useful in enzyme inhibition or sensor applications.
Comparison with Similar Compounds
1-(Pyridin-2-yl)-3-phenylurea: Lacks the boronate ester moiety, making it less versatile in certain applications.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea: Lacks the pyridine ring, which may reduce its potential in medicinal chemistry.
Uniqueness: 1-(Pyridin-2-yl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is unique due to the presence of both the pyridine ring and the boronate ester moiety. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
1-pyridin-2-yl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BN3O3/c1-17(2)18(3,4)25-19(24-17)13-8-7-9-14(12-13)21-16(23)22-15-10-5-6-11-20-15/h5-12H,1-4H3,(H2,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIATYZDEHKQRGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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